4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride

Salt form Hygroscopicity Molecular weight

4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterobifunctional picolinic acid derivative substituted at the 4-position with a 3-oxopiperazine ring, supplied as the monohydrochloride salt. This compound serves as a specialized building block for medicinal chemistry libraries and as a reference standard for impurity profiling, with a reported purity of 95% and storage at 2–8 °C.

Molecular Formula C10H12ClN3O3
Molecular Weight 257.67 g/mol
CAS No. 1797548-50-5
Cat. No. B1432056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride
CAS1797548-50-5
Molecular FormulaC10H12ClN3O3
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC(=NC=C2)C(=O)O.Cl
InChIInChI=1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H
InChIKeyFFRPWJOISCOURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid Hydrochloride (CAS 1797548-50-5): Structural Differentiation in the Picolinic Acid Building Block Space


4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterobifunctional picolinic acid derivative substituted at the 4-position with a 3-oxopiperazine ring, supplied as the monohydrochloride salt . This compound serves as a specialized building block for medicinal chemistry libraries and as a reference standard for impurity profiling, with a reported purity of 95% and storage at 2–8 °C . Its structural uniqueness lies in the combination of the 3-oxo moiety on the piperazine ring and the 2-carboxylic acid on the pyridine core, distinguishing it from non-oxo and positional analogs.

Why 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid Hydrochloride Cannot Be Replaced by Non-Oxo or Positional Analogs


The 3-oxo group on the piperazine ring introduces a hydrogen-bond acceptor and modulates the electron density of the adjacent nitrogen, altering basicity, lipophilicity, and metabolic stability relative to the non-oxo piperazine analog (e.g., 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride) . Additionally, the precise 4-substitution on the picolinic acid core determines the pharmacophoric geometry; a position isomer such as 4-(3-oxopiperazin-1-yl)pyridine-3-carboxylic acid [1] places the carboxylic acid at the 3-position, changing both steric and electronic interactions. These structural differences render generic substitution unreliable for target-oriented research or impurity analysis.

Quantitative Differentiation of 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid Hydrochloride Against Closest Analogs


Salt Stoichiometry and Molecular Weight Distinction

The target compound is a monohydrochloride salt (C₁₀H₁₂ClN₃O₃, MW 257.67) , whereas its closest non-oxo analog is available as the dihydrochloride salt (C₁₀H₁₄Cl₂N₃O₂, MW 280.15) . The monohydrochloride form may exhibit reduced hygroscopicity and different aqueous solubility compared to the dihydrochloride, critical for weighing accuracy and long-term storage stability.

Salt form Hygroscopicity Molecular weight

Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) Differentiation

The target compound exhibits a computed LogP of 0.14 and TPSA of 82.53 Ų , reflecting the hydrophilic character imparted by the 3-oxo group. In contrast, the non-oxo analog 4-(piperazin-1-yl)pyridine-2-carboxylic acid is predicted to have a TPSA of approximately 74 Ų (based on removal of the carbonyl oxygen) and a higher LogP due to reduced hydrogen-bond acceptor count [1]. The ~8.5 Ų increase in TPSA and ~1.5-fold increase in HBA count may reduce passive membrane permeability but enhance aqueous solubility and target-ligand interaction potential.

Lipophilicity Polar surface area Permeability

Storage and Hazard Profile Differences

The target compound requires storage at 2–8 °C in a sealed, dry environment and carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . While the non-oxo analog 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is typically stored at ambient temperature , the oxo-substituted compound's more stringent storage requirement indicates a need for cold-chain logistics, which may influence procurement planning for long-term projects.

Storage stability Safety Handling

High-Value Application Scenarios for 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid Hydrochloride Based on Verified Differentiation


Medicinal Chemistry Library Synthesis Requiring Defined Hydrogen-Bonding Capacity

When designing compound libraries targeting proteins with polar active sites (e.g., kinases, proteases), the enhanced hydrogen-bond acceptor count and higher TPSA of 4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride relative to non-oxo analogs make it a preferred scaffold for introducing solubility and target-engagement properties without additional synthetic steps.

Reference Standard for Impurity Profiling of Piperazine-Containing APIs

The defined monohydrochloride stoichiometry and 95% purity of this compound support its use as a certified reference material for HPLC impurity quantification in pharmaceutical quality control, where precise salt form identity is critical for accurate mass balance calculations.

Cold-Chain-Compliant Procurement for Long-Term Research Programs

For multi-year drug discovery projects requiring consistent compound integrity, the 2–8 °C storage specification of 4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride necessitates pre-planned logistics, distinguishing it from room-temperature-stable analogs and enabling cost-effective bulk purchases with verified cold-chain handling.

Quote Request

Request a Quote for 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.